![molecular formula C7H8BF2NO2 B13582946 [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid
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Overview
Description
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyridine ring substituted with a difluoromethyl group and a boronic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, piperidine derivatives, and various functionalized pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study the effects of difluoromethyl and boronic acid groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets and pathways .
Medicine
In medicinal chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis, catalysis, and material science .
Mechanism of Action
The mechanism of action of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The difluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
[6-(Trifluoromethyl)-5-methylpyridin-3-yl]boronic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[6-(Chloromethyl)-5-methylpyridin-3-yl]boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.
[6-(Methyl)-5-methylpyridin-3-yl]boronic acid: Lacks the difluoromethyl group, having only a methyl group.
Uniqueness
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is unique due to the presence of both difluoromethyl and boronic acid functionalities. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the boronic acid moiety provides versatile reactivity and binding capabilities. This combination makes it a valuable compound in various fields of research and industry .
Biological Activity
[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a difluoromethyl group and a boronic acid functional group. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a subject of interest in cancer therapy and other therapeutic areas.
The structural formula of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H7B F2N O2 |
Molecular Weight | 185.94 g/mol |
IUPAC Name | [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid |
Canonical SMILES | Cc1cccc(n1)C(F)(F)B(=O)O |
The biological activity of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is largely influenced by its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of enzymes involved in various metabolic pathways. This compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.
Biological Activities
Research indicates that [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid exhibits several biological activities, including:
- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways associated with cell survival and growth.
- Enzyme Inhibition : It acts as an inhibitor of proteasomes and other enzymes involved in protein degradation, which is critical for maintaining cellular homeostasis and regulating cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although further research is needed to elucidate its efficacy and mechanism.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of boronic acids, including [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid. These studies have revealed insights into how modifications to the boron atom or the pyridine ring can enhance biological activity.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acids, including [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .
Study 2: Enzyme Interaction
Another investigation highlighted the interaction of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid with specific kinases involved in cancer progression. The findings suggested that the compound could selectively inhibit these kinases, leading to reduced phosphorylation of downstream targets associated with tumor growth .
Properties
Molecular Formula |
C7H8BF2NO2 |
---|---|
Molecular Weight |
186.95 g/mol |
IUPAC Name |
[6-(difluoromethyl)-5-methylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H8BF2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7,12-13H,1H3 |
InChI Key |
XQGJDPRZDFMFFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)F)C)(O)O |
Origin of Product |
United States |
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